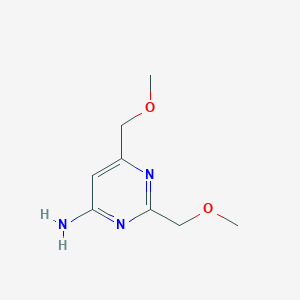

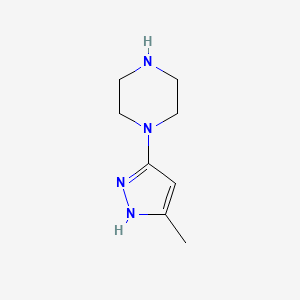

1-(5-methyl-1H-pyrazol-3-yl)piperazine

Descripción general

Descripción

“1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine” is an intermediate used to prepare nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines as selective and orally active dipeptidylpeptidase 4 inhibitors for use as antidiabetic agents .

Synthesis Analysis

The compound can be prepared by using 3-oxy-dithiomethyl butyrate, piperazine and phenylhydrazine as starting materials through nucleophilic substitution and cyclization under acid catalysis .Molecular Structure Analysis

The molecular formula of “1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine” is C14H18N4 .Physical And Chemical Properties Analysis

The compound has a melting point of 107-108°C, a boiling point of 429°C, and a density of 1.19. It is slightly soluble in DMSO and methanol .Aplicaciones Científicas De Investigación

Piperazine Derivatives in Drug Discovery

Piperazine, a six-membered nitrogen-containing heterocycle, is a fundamental scaffold in the rational design of drugs. Its presence is notable in a multitude of drugs across various therapeutic categories, including antipsychotics, antihistamines, antidepressants, anticancer agents, antivirals, and anti-inflammatories. The adaptability of the piperazine nucleus allows for slight modifications in its substitution pattern, leading to significant differences in the medicinal potential of the resultant molecules. This versatility underscores the importance of piperazine derivatives in drug discovery, offering a flexible building block for the development of new pharmacophores with potential applications across a wide range of diseases (Rathi et al., 2016).

Piperazine-Based Compounds in Medicinal Chemistry

Piperazine and its analogues exhibit a wide spectrum of biological activities, making them essential components of numerous marketed drugs. They have been particularly impactful in the development of compounds with anti-mycobacterial properties against Mycobacterium tuberculosis, including strains resistant to conventional treatments. The structural versatility of piperazine serves as a foundation for the rational design of potent anti-TB molecules, demonstrating the scaffold's critical role in addressing global health challenges such as tuberculosis (Girase et al., 2020).

Synthetic and Pharmacological Perspectives

The synthetic and pharmacological exploration of piperazine derivatives continues to be a vibrant area of research, with ongoing studies aimed at understanding their mechanisms of action, optimizing their pharmacokinetic profiles, and expanding their therapeutic applications. Piperazine's ability to form part of various pharmacophores allows for the design of molecules targeting a broad range of biological pathways, further illustrating the compound's invaluable contribution to modern medicinal chemistry (Mohammed et al., 2015).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-(5-methyl-1H-pyrazol-3-yl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4/c1-7-6-8(11-10-7)12-4-2-9-3-5-12/h6,9H,2-5H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEWCPBOFWYJTNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-methyl-1H-pyrazol-3-yl)piperazine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

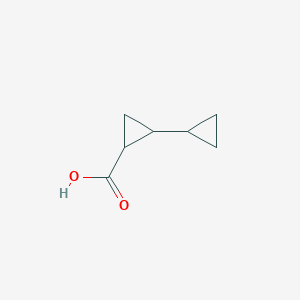

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3-Dihydrospiro[indene-2,3'-pyrrolidine]](/img/structure/B1428073.png)

![N-[(3,4-dimethylphenyl)methyl]cyclobutanamine](/img/structure/B1428074.png)